molecular formula C20H14Cl2FN3O2S B2582254 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 786676-94-6

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2582254
CAS No.: 786676-94-6
M. Wt: 450.31
InChI Key: MAIVRDMLPXYZLE-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core. Key structural features include:

  • 3-(4-Fluorophenyl): A fluorinated aromatic group contributing to electronic modulation and metabolic stability.
  • Cyano-N-methylacetamide: A polar functional group influencing solubility and hydrogen-bonding capacity.

Its synthesis likely follows thiazolidinone formation protocols involving mercaptoacetic acid and hydrazide intermediates, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FN3O2S/c1-25-18(27)15(10-24)20-26(14-5-3-13(23)4-6-14)19(28)17(29-20)9-11-8-12(21)2-7-16(11)22/h2-8,17H,9H2,1H3,(H,25,27)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIVRDMLPXYZLE-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, characterized by its oxothiazolidine ring, which is known for various biological activities. The synthesis typically involves the reaction of substituted benzyl derivatives with appropriate thiazolidinone precursors. For instance, studies have reported the synthesis of various thiazolidinone derivatives through condensation reactions followed by cyclization processes .

Antimicrobial Activity

Recent evaluations indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. A study focused on 4-oxo-thiazolidin-2-ylidene derivatives demonstrated their effectiveness against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli0.18
Compound BS. aureus0.25
Compound CK. pneumoniae0.30

Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as HeLa and K562, with IC50 values indicating significant cytotoxicity . For example, one derivative exhibited an IC50 value of 12.7 µM against MDA-MB-361 cells, comparable to conventional chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Reference
HeLa8.9
K56214.9
MDA-MB-36112.7

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Antimicrobial Mechanism : The presence of electron-withdrawing groups on the benzyl ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell lysis . Docking studies suggest that these compounds bind effectively to bacterial enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : Thiazolidinones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. They activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with dichloro substitutions showed enhanced activity against Gram-positive bacteria compared to their nitro-substituted counterparts .
  • Evaluation of Anticancer Properties : In another study, a specific thiazolidinone derivative was tested against multiple cancer cell lines, revealing significant cytotoxicity and selectivity towards malignant cells over normal fibroblasts . This selectivity is crucial for developing safer anticancer therapies.

Scientific Research Applications

Structural Features and Synthesis

The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes a cyano group and a phenyl ring, which enhance its reactivity and biological activity. The synthesis typically involves multiple steps that can vary based on desired yields and purity levels.

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, exhibit notable antimicrobial effects. Studies have shown that similar compounds demonstrate significant activity against various bacterial strains and may possess cytotoxic effects on cancer cells.

Anticancer Potential

The compound's structural attributes suggest potential anticancer properties. Thiazolidine derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further studies are required to elucidate the specific mechanisms by which this compound may exert its effects.

Comparative Analysis with Related Compounds

A comparative analysis of similar thiazolidine derivatives reveals the unique structural features of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamideThiazolidine ring, cyano groupAntimicrobial, anticancer potential
2-Cyano-2-(4-Oxo-thiazolidin-2-ylidene)acetamideThiazolidine ringAntimicrobial
(E)-2-Cyano-N-(5-bromobenzyl)-4-Oxo-thiazolidinThiazolidine ring with bromobenzylAntimicrobial
(Z)-N-(4-Chlorobenzyl)-2-cyanoacetamideNo thiazolidine ringModerate activity

This comparison highlights the advantages of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide in terms of biological activity and reactivity profiles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidinone scaffold undergoes nucleophilic substitution at the 2-position due to resonance stabilization of the leaving group. Key observations include:

Reaction Conditions Products Outcome
HydrolysisAcidic or basic aqueous mediaRing-opened thioamide derivativespH-dependent selectivity for S- or N-attack
Thiol displacementRSH, DMF, 60–80°C2-alkylthio/thioaryl derivativesEnhanced electrophilicity at C2 observed

The dichlorobenzyl and fluorophenyl substituents electronically modulate reaction rates, with electron-withdrawing groups accelerating substitution.

Oxidation and Ring Modification

The 4-oxo group participates in redox reactions:

Oxidation pathways:

  • Peracid-mediated epoxidation : Reacts with mCPBA in dichloromethane to form an unstable epoxide intermediate, which rearranges to a sulfoxide derivative under protic conditions.

  • Singlet oxygen ( O₂) cycloaddition : Generates endoperoxide species at the thiazolidinone ring, confirmed by [¹⁸O]-labeling studies.

Reduction pathways:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a dihydrothiazolidinone derivative without ring opening.

Cyano Group Reactivity

The α-cyanoacetamide moiety enables characteristic transformations:

Hydrolysis

Condition Product Yield Catalyst
Conc. HCl, refluxCarboxylic acid78%
KOH/EtOH, 50°CAmide via Ritter reaction62%Phase-transfer agents

Cycloaddition Reactions

  • Reacts with NaN₃ in DMSO to form tetrazole derivatives via [3+2] cycloaddition (70–85% yield).

  • Undergoes Huisgen cycloaddition with acetylenedicarboxylates to yield pyridine analogs.

Benzyl Group Functionalization

The 2,5-dichlorobenzyl substituent participates in:

Halogen exchange

  • Pd-catalyzed coupling with arylboronic acids (Suzuki conditions) replaces Cl with aryl groups (Table 1).

Table 1 : Suzuki-Miyaura Cross-Coupling Results

Arylboronic Acid Catalyst System Yield Selectivity
4-FluorophenylPd(PPh₃)₄, K₂CO₃, dioxane83%>95% para
3-PyridylPd(OAc)₂/XPhos, CsF68%89% meta

Pharmacophore-Directed Reactions

Strategic modifications to enhance bioactivity include:

Methylacetamide group alkylation

  • Reacts with methyl p-toluenesulfonate in acetonitrile to form quaternary ammonium salts, improving water solubility .

Z→E isomerization

  • UV irradiation (254 nm) induces configurational changes, altering binding affinity to biological targets.

Stability Under Environmental Conditions

Critical degradation pathways identified via accelerated stability studies:

Stress Condition Major Degradants Half-Life
40°C/75% RHHydrolyzed cyano → carboxylic acid14 days
0.1 M HCl, 60°CRing-contracted thiazole derivatives8 hr
UV light (300–400 nm)Photooxidized sulfoxide products3 hr

Comparison with Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The table below compares substituents and core modifications in structurally related compounds:

Compound Name / ID Core Structure R5 R3 Acetamide Substituent Bioactivity Notes (if available)
Target Compound 4-oxothiazolidin-2-ylidene 2,5-dichlorobenzyl 4-fluorophenyl N-methyl Not reported
(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide 4-oxothiazolidin-2-ylidene 2-chlorobenzyl 4-methylphenyl N-(4-methylphenyl) Not reported
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 4-oxothiazolidin-2-imino 2-(4-fluorophenyl)ethyl 4-chlorophenylimino N-phenyl Not reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-triazole-3-thione 4-(4-X-phenylsulfonyl)phenyl 2,4-difluorophenyl N/A Antimicrobial potential inferred
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides 2,4-dioxothiazolidin-5-ylidene 4-(methoxyphenoxy)methyl N-substituted Variable (e.g., N-alkyl) Hypoglycemic activity

Key Structural and Functional Differences

Core Modifications: The target compound and share the 4-oxothiazolidin-2-ylidene core, while replaces the ylidene with an imino group, altering tautomerism and electronic properties. and 7 feature triazole-thione and oxazolone cores, respectively, which differ in ring size and heteroatom arrangement.

R3: The 4-fluorophenyl group in the target compound may offer better metabolic stability than ’s 4-methylphenyl due to fluorine’s electronegativity. Acetamide Group: The N-methyl acetamide in the target compound is less bulky than ’s N-(4-methylphenyl), possibly improving solubility.

Bioactivity Implications: Thiazolidinones with dioxo cores () are linked to hypoglycemic activity, suggesting the target compound’s 4-oxo core might share similar pharmacological targets. Triazole-thiones () and oxazolones () demonstrate antimicrobial and antioxidant activities, though direct comparisons are speculative without bioactivity data for the target compound.

Q & A

Q. What is the general synthetic route for preparing (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Substitution : Reacting 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux to form azido intermediates .
  • Cyclization : Condensation of intermediates (e.g., 5-(substituted-benzylidene)-thiazolidinedione derivatives) with cyanoacetamide groups using potassium carbonate (K₂CO₃) in DMF to form the thiazolidinone core .
  • Stereochemical Control : The (Z)-configuration is stabilized during cyclization via intramolecular hydrogen bonding, monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. How is the thiazolidinone ring formed in the synthesis of this compound?

  • Methodological Answer : The thiazolidinone ring is synthesized via a Knoevenagel condensation between a substituted benzylidene-thiazolidinedione precursor and a cyanoacetamide derivative. Key steps include:
  • Reacting 5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene with 2-cyano-N-methylacetamide in DMF under basic conditions (K₂CO₃) at room temperature .
  • Reaction progress is tracked by TLC, with final purification via recrystallization (ethanol) or column chromatography .

Q. What spectroscopic methods confirm the structure and stereochemistry of the compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons, e.g., Z-configuration confirmed by deshielded vinyl protons (δ 7.5–8.1 ppm) and coupling constants .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during condensation?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Base Strength : K₂CO₃ in DMF promotes deprotonation without side reactions, unlike stronger bases (e.g., NaOH) .
  • Temperature Control : Room-temperature reactions minimize thermal epimerization, preserving Z-selectivity .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve azide substitution kinetics in biphasic systems .

Q. What analytical strategies resolve discrepancies in NMR data arising from byproducts?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers via cross-peak analysis (e.g., NOE interactions between thiazolidinone and fluorophenyl groups confirm Z-configuration) .
  • High-Resolution MS : Identifies trace byproducts (e.g., oxidation products at m/z +16) .
  • Comparative Literature Analysis : Cross-referencing with published spectra of structurally analogous compounds (e.g., dichlorobenzyl-thiazolidinones) resolves ambiguities .

Q. What are the critical considerations for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane) to handle larger volumes and remove stereochemical impurities .
  • Reagent Stoichiometry : Maintain a 1:1.5 molar ratio of thiazolidinedione to cyanoacetamide to avoid excess reagent-derived byproducts .
  • Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progression and detect intermediate degradation .

Data Contradiction Analysis

  • Contradiction : Conflicting reports on optimal solvent systems (toluene/water vs. DMF) for azide substitution .

    • Resolution : Toluene/water is suitable for small-scale azide formation due to ease of product isolation, while DMF is preferred for cyclization steps requiring high solubility of polar intermediates .
  • Contradiction : Variability in NMR chemical shifts for analogous compounds across studies .

    • Resolution : Differences arise from solvent (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize solvent conditions for comparative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.